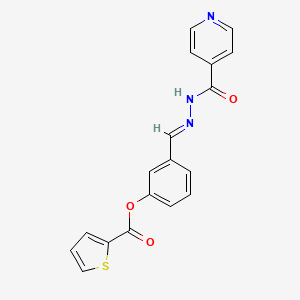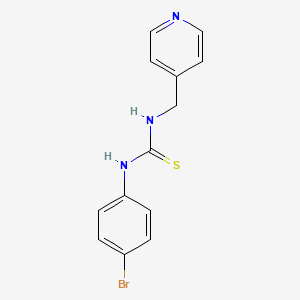
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis through the activation of caspase-3 and caspase-9. It also inhibits the cell cycle progression by downregulating cyclin D1 and upregulating p21 and p27. In terms of antimicrobial activity, it is believed to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in cancer cells, indicating its antioxidant properties. It also reduces the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the brain, suggesting its anti-inflammatory effects. Additionally, it has been found to increase the levels of glutathione (GSH) and superoxide dismutase (SOD), which are important antioxidant enzymes.
実験室実験の利点と制限
One of the advantages of using 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate in lab experiments is its potent anticancer and antimicrobial activity. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for the research of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate. One area of interest is its potential use in combination therapy with other anticancer drugs to enhance its efficacy. Another direction is to explore its potential applications in other fields such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and optimize its use in lab experiments.
合成法
The synthesis of 3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate involves the reaction of 2-thiophenecarboxylic acid with isonicotinoylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with 3-nitrobenzaldehyde to yield the final product.
科学的研究の応用
3-(2-isonicotinoylcarbonohydrazonoyl)phenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in various fields such as cancer research, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also shown antimicrobial activity against various bacterial and fungal strains. Additionally, it has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c22-17(14-6-8-19-9-7-14)21-20-12-13-3-1-4-15(11-13)24-18(23)16-5-2-10-25-16/h1-12H,(H,21,22)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIOZVQMYROKKZ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=NNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)/C=N/NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)

![1-benzoyl-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5729382.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)

![1-[3-fluoro-4-(1-piperazinyl)phenyl]-1-butanone](/img/structure/B5729403.png)
![5-hydroxy-2-{[(2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5729404.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5729414.png)
![methyl [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B5729418.png)



